Tricaine Methanesulfonate

描述

属性

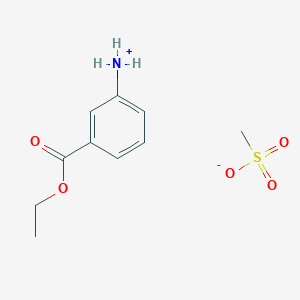

IUPAC Name |

ethyl 3-aminobenzoate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.CH4O3S/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4/h3-6H,2,10H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZJYWMRQDKBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022133 | |

| Record name | Ethyl 3-aminobenzoate methanesulfonic acid salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Light grey powder; [Sigma-Aldrich MSDS] | |

| Record name | Tricaine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

886-86-2 | |

| Record name | Tricaine methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-amino-, ethyl ester, methanesulfonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-aminobenzoate methanesulfonic acid salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxycarbonylanilinium methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICAINE METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/971ZM8IPK1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Tricaine Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaine Methanesulfonate, commonly known as MS-222, is a widely utilized anesthetic and analgesic agent in aquatic and amphibian research. Its efficacy in reversibly blocking nerve function has made it an indispensable tool for handling, surgery, and euthanasia in poikilothermic animals. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its molecular targets, physiological effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane[1][2][3][4][5]. These channels are integral membrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential. By physically obstructing the pore of the sodium channel, this compound prevents this influx, thereby inhibiting the generation and propagation of action potentials along the nerve axon[1]. This blockade of neural signaling leads to a loss of sensation and motor function, resulting in anesthesia.

The action of this compound is not limited to the peripheral nervous system; it also affects the central nervous system by crossing the blood-brain barrier[3]. This central action contributes to the overall anesthetic state. Structurally, this compound is an amino amide, similar to other local anesthetics like procaine (B135) and lidocaine, and is thought to share a common mechanism of binding within the pore of voltage-gated sodium channels[6].

Signaling Pathway of Neuronal Action Potential and its Inhibition by this compound

The following diagram illustrates the normal propagation of a neuronal action potential and the disruptive effect of this compound.

Caption: Inhibition of neuronal action potential by this compound.

Quantitative Data

| Parameter | Species | Concentration | Temperature (°C) | Outcome | Reference |

| Anesthetic Induction | Zebrafish (Danio rerio) | 168 mg/L | 28.5 | Surgical anesthesia | [5] |

| Asian Seabass (Lates calcarifer) | 140 µg/mL | 22 | Stage III anesthesia within 5 min | [7] | |

| Asian Seabass (Lates calcarifer) | 150 µg/mL | 28 | Stage III anesthesia within 5 min | [7] | |

| Recovery Time | Zebrafish (Danio rerio) | 168 mg/L | 28.5 | ~373 seconds | [5] |

| Asian Seabass (Lates calcarifer) | 140 µg/mL | 22 | Recovery within 5 min | [7] | |

| Asian Seabass (Lates calcarifer) | 150 µg/mL | 28 | Recovery within 5 min | [7] |

| Parameter | Species | Temperature (°C) | Value | Unit | Reference |

| Serum Half-life (t½) | Asian Seabass (Lates calcarifer) | 22 | 37.01 | hours | [7] |

| Asian Seabass (Lates calcarifer) | 28 | 18.43 | hours | [7] | |

| Minimum Effective Concentration (MEC) in serum | Asian Seabass (Lates calcarifer) | 22 | 70.48 | µg/mL | [7] |

| Asian Seabass (Lates calcarifer) | 28 | 78.27 | µg/mL | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Zebrafish Anesthesia Protocol

This protocol is adapted from studies investigating the anesthetic effects of this compound in zebrafish.

Materials:

-

This compound (MS-222) powder

-

Sodium bicarbonate (NaHCO₃)

-

System water (dechlorinated, buffered water from the fish housing system)

-

Beakers or small tanks for induction and recovery

-

pH meter

-

Aeration source

Procedure:

-

Prepare Stock Solution:

-

Weigh out a desired amount of MS-222 powder (e.g., 4 g) in a chemical fume hood.

-

Dissolve the MS-222 in 1 L of system water to make a 4 g/L stock solution.

-

Buffer the stock solution to a pH of 7.0-7.5 by adding sodium bicarbonate. The amount of bicarbonate will be approximately twice the weight of the MS-222. Monitor the pH closely.

-

Store the stock solution in a labeled, light-protected container at 4°C for short-term storage.

-

-

Prepare Anesthetic Bath:

-

Calculate the required volume of the stock solution to achieve the desired final concentration in the anesthetic bath (e.g., 168 mg/L).

-

Add the calculated volume of the stock solution to a beaker containing the appropriate volume of system water.

-

Gently mix the solution.

-

Provide gentle aeration to the anesthetic bath.

-

-

Anesthetic Induction:

-

Net the zebrafish from their housing tank and gently place them into the anesthetic bath.

-

Observe the fish closely for the stages of anesthesia:

-

Stage 1: Decreased swimming activity.

-

Stage 2: Loss of equilibrium (fish turns on its side or upside down).

-

Stage 3 (Surgical Anesthesia): Cessation of all movement except for opercular (gill) movements. No response to a gentle tail pinch.

-

-

Record the time to reach each stage.

-

-

Recovery:

-

Once the desired level of anesthesia is reached, immediately transfer the fish to a recovery tank containing fresh, well-aerated system water.

-

Monitor the fish for the return of normal swimming behavior and equilibrium.

-

Record the time to full recovery.

-

Electrophysiological Analysis of Sodium Channel Blockade (Patch-Clamp)

This is a generalized protocol for investigating the effects of this compound on voltage-gated sodium channels in isolated neurons or heterologous expression systems (e.g., Xenopus oocytes or mammalian cell lines expressing specific sodium channel subtypes).

Materials:

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pulling micropipettes

-

Cell culture of neurons or cells expressing the sodium channel of interest

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

-

This compound stock solution

-

Perfusion system

Procedure:

-

Cell Preparation: Plate the cells on coverslips suitable for microscopy and allow them to adhere.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Establish Whole-Cell Configuration:

-

Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Lower the micropipette to the surface of a target cell and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).

-

-

Record Baseline Sodium Currents:

-

In voltage-clamp mode, hold the cell at a negative membrane potential (e.g., -80 mV) to keep the sodium channels in a closed state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward sodium currents.

-

Record the current-voltage (I-V) relationship.

-

-

Application of this compound:

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Allow sufficient time for the drug to equilibrate.

-

-

Record Sodium Currents in the Presence of Tricaine:

-

Repeat the voltage-step protocol to record sodium currents in the presence of the drug.

-

Observe the reduction in the peak sodium current amplitude.

-

-

Data Analysis:

-

Measure the peak inward current at each voltage step before and after drug application.

-

Construct a dose-response curve by applying a range of this compound concentrations and measuring the percentage of current inhibition.

-

Calculate the IC50 value, which is the concentration of the drug that causes 50% inhibition of the sodium current.

-

Experimental Workflow for Anesthetic Efficacy Testing

The following diagram outlines a typical workflow for assessing the anesthetic efficacy of this compound.

Caption: A standard workflow for testing the efficacy of an anesthetic agent.

Conclusion

This compound exerts its anesthetic effects primarily by blocking voltage-gated sodium channels in the nervous system. This action inhibits the generation and propagation of action potentials, leading to a reversible loss of sensation and motor control. While the core mechanism is well-established, further research is needed to determine the specific binding affinities of this compound for different sodium channel subtypes and to elucidate the precise molecular interactions within the channel pore. A deeper understanding of these details will be invaluable for refining its use in research and for the development of more selective and effective anesthetics for aquatic and amphibian species.

References

- 1. The Stability and Efficacy of this compound (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of this compound (MS-222) and Alfaxalone Anesthesia in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound (MS222) Has Short-Term Effects on Young Adult Zebrafish (Danio rerio) Working Memory and Cognitive Flexibility, but Not on Aging Fish [frontiersin.org]

- 4. Anesthetic MS-222 eliminates nerve and muscle activity in frogs used for physiology teaching laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Neurophysiological Effects of Tricaine Methanesulfonate (MS-222) in Fish

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricaine (B183219) Methanesulfonate (MS-222), a widely utilized anesthetic in aquatic research, exerts its primary effect on the nervous system of fish by blocking voltage-gated sodium channels. This action inhibits the propagation of action potentials, leading to a reversible loss of sensory perception and motor function. This technical guide provides a comprehensive overview of the core neurophysiological effects of MS-222, detailing its mechanism of action, impacts on neuronal activity, and influence on physiological stress responses. The document includes quantitative data on anesthetic efficacy, detailed experimental protocols, and visualizations of the key pathways and workflows to support researchers in the effective and ethical use of this compound.

Mechanism of Action

The principal mechanism of action for Tricaine Methanesulfonate is the blockade of voltage-gated sodium channels in neuronal membranes.[1] This inhibition prevents the influx of sodium ions necessary for the depolarization phase of an action potential, thereby ceasing nerve impulse transmission. This non-selective blockade affects sensory, motor, and central nervous system neurons, leading to a state of general anesthesia.

dot

Caption: Primary mechanism of MS-222 action.

Effects on the Central and Peripheral Nervous System

MS-222 induces a widespread depression of the central nervous system (CNS). Studies in zebrafish larvae using calcium imaging have demonstrated a rapid decrease in neuronal activity, particularly in the forebrain, with milder effects observed in the midbrain and hindbrain.[2][3][4] This differential sensitivity suggests a region-specific action of the anesthetic. The blockade of nerve impulses extends to the peripheral nervous system, affecting both sensory (afferent) and motor (efferent) pathways. This results in a loss of response to external stimuli and muscle relaxation.[5]

Quantitative Data

The efficacy of MS-222 is dependent on concentration, temperature, and species. The following tables summarize key quantitative data from various studies.

Table 1: Anesthetic Induction and Recovery Times in Various Fish Species

| Species | Concentration (mg/L) | Induction Time (min) | Recovery Time (min) | Reference |

| Zebrafish (Danio rerio) | 168 | ~0.5 - 1 | ~3 - 5 | [6][7] |

| Nile Tilapia (Oreochromis niloticus) | 100 | 3.5 | 4.2 | N/A |

| Rainbow Trout (Oncorhynchus mykiss) | 80-100 | 2 - 4 | 5 - 10 | N/A |

| Channel Catfish (Ictalurus punctatus) | 100 | < 3 | ~5 | N/A |

| Koi (Cyprinus carpio) | 125-200 | Not specified | Not specified | [8] |

Table 2: Effects of MS-222 on Physiological Stress Markers

| Species | MS-222 Concentration (mg/L) | Parameter | Effect | Reference |

| Nile Tilapia (Oreochromis niloticus) | 100 | Cortisol | No significant change | N/A |

| Channel Catfish (Ictalurus punctatus) | 100 | Cortisol | Significant increase after 5 min | N/A |

| Asian Seabass (Lates calcarifer) | 140-150 | Glucose | Significantly elevated | [9] |

| Asian Seabass (Lates calcarifer) | 140-150 | Lactate | Significantly elevated | [9] |

| Zebrafish (Danio rerio) | 100 | Working Memory | Impaired for 1-2 days | [1][10] |

Experimental Protocols

Accurate and reproducible results in studies involving MS-222 necessitate standardized protocols.

Preparation of Buffered this compound Solution

MS-222 is acidic in solution and must be buffered to a physiological pH (7.0-7.5) to prevent stress and tissue damage to the fish.[11][12]

Materials:

-

This compound (MS-222) powder

-

Sodium Bicarbonate (NaHCO₃)

-

Dechlorinated system water

-

pH meter or pH strips

-

Weighing scale

-

Glass beaker or flask

-

Stir bar and stir plate

Procedure:

-

Determine the desired final concentration of MS-222.

-

Weigh the appropriate amount of MS-222 powder.

-

In a separate container, weigh out sodium bicarbonate. A common starting ratio is 2 parts sodium bicarbonate to 1 part MS-222 by weight.

-

Dissolve the MS-222 powder in the system water and stir until fully dissolved.

-

Gradually add the sodium bicarbonate to the MS-222 solution while stirring continuously.

-

Monitor the pH of the solution using a calibrated pH meter or pH strips.

-

Continue adding small amounts of sodium bicarbonate until the pH reaches the desired range of 7.0-7.5.

-

The buffered solution should be prepared fresh for each experiment.[11]

dot

Caption: Workflow for preparing buffered MS-222.

Zebrafish Larvae Anesthesia and Calcium Imaging Protocol

This protocol is adapted from studies investigating neuronal activity in zebrafish larvae.[6][7][13][14]

Materials:

-

Transgenic zebrafish larvae expressing a calcium indicator (e.g., GCaMP)

-

Buffered MS-222 solution (e.g., 168 mg/L)

-

Mounting medium (e.g., low-melting-point agarose)

-

Confocal or two-photon microscope

-

Perfusion system

Procedure:

-

Transfer zebrafish larvae into a petri dish containing embryo medium.

-

Administer the buffered MS-222 solution to the petri dish.

-

Monitor the larvae for loss of touch response and cessation of movement.

-

Once anesthetized, carefully transfer the larvae to a microscope slide and embed them in low-melting-point agarose.

-

Position the larvae for imaging of the desired brain region.

-

Mount the slide on the microscope stage and connect the perfusion system to deliver fresh, oxygenated, and buffered MS-222 solution to maintain anesthesia during imaging.

-

Acquire baseline fluorescence images.

-

Apply experimental stimuli (if any) and record changes in calcium-dependent fluorescence.

-

After the experiment, recover the larvae by perfusing with fresh embryo medium until normal swimming behavior resumes.

dot

Caption: Experimental workflow for calcium imaging.

Effects on Neurotransmitter Systems

The primary action of MS-222 on voltage-gated sodium channels indirectly influences various neurotransmitter systems. By reducing overall neuronal excitability, MS-222 likely dampens the release of excitatory neurotransmitters like glutamate (B1630785) and may enhance the relative influence of inhibitory neurotransmission, for instance, through the GABAergic system. However, specific, direct interactions of MS-222 with neurotransmitter receptors in fish are not as well-characterized as its effects on ion channels. Transcriptomic and metabolomic studies in largemouth bass exposed to MS-222 have revealed changes in pathways related to amino acid and fatty acid metabolism, which could have downstream effects on neurotransmitter synthesis and signaling.[15] Further research is required to elucidate the precise molecular interactions between MS-222 and specific neurotransmitter systems in fish.

Conclusion

This compound is a potent and effective anesthetic for fish, acting primarily through the blockade of voltage-gated sodium channels. This mechanism leads to a generalized depression of the nervous system, resulting in anesthesia. The efficacy and physiological effects of MS-222 are dose- and species-dependent, and it is crucial to use buffered solutions to mitigate stress and potential tissue damage. The provided quantitative data and experimental protocols serve as a valuable resource for researchers to ensure the humane and effective use of MS-222 in their studies. Further investigation into the specific effects of MS-222 on neurotransmitter systems will provide a more complete understanding of its neurophysiological impact.

References

- 1. This compound (MS222) Has Short-Term Effects on Young Adult Zebrafish (Danio rerio) Working Memory and Cognitive Flexibility, but Not on Aging Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Assessment of the effect of tricaine (MS-222)-induced anesthesia on brain-wide neuronal activity of zebrafish (Danio rerio) larvae [frontiersin.org]

- 3. Assessment of the effect of tricaine (MS-222)-induced anesthesia on brain-wide neuronal activity of zebrafish (Danio rerio) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of this compound (MS-222) as an Anesthetic Agent for Blocking Sensory-Motor Responses in Xenopus laevis Tadpoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Efficacy of Tricaine (MS-222) and Hypothermia as Anesthetic Agents for Blocking Sensorimotor Responses in Larval Zebrafish [frontiersin.org]

- 7. Efficacy of Tricaine (MS-222) and Hypothermia as Anesthetic Agents for Blocking Sensorimotor Responses in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effects of MS-222 on Retinal Structure and Function in Koi Fish - IAAAM 2012 - VIN [vin.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | this compound (MS222) Has Short-Term Effects on Young Adult Zebrafish (Danio rerio) Working Memory and Cognitive Flexibility, but Not on Aging Fish [frontiersin.org]

- 11. research.ucdavis.edu [research.ucdavis.edu]

- 12. iacuc.ecu.edu [iacuc.ecu.edu]

- 13. In Vivo Calcium Imaging of Lateral-line Hair Cells in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An Integrated Analysis of Transcriptomic and Metabolomic Effects Reveals Insights into Stress Responses in Largemouth Bass (Micropterus salmoides) Under MS-222 (this compound) Exposure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Solubility of MS-222 Powder

For Researchers, Scientists, and Drug Development Professionals

Tricaine (B183219) methanesulfonate (B1217627), commonly known as MS-222, is a widely utilized anesthetic agent in aquatic research and aquaculture.[1][2][3] Its efficacy in immobilizing fish and other poikilotherms for procedures ranging from simple measurements to complex surgeries makes a thorough understanding of its chemical and physical properties essential for its safe and effective use.[2][4][5] This technical guide provides a comprehensive overview of the core chemical properties and solubility of MS-222 powder, tailored for a scientific audience.

Core Chemical Properties

MS-222, or tricaine methanesulfonate, is the methanesulfonic acid salt of ethyl 3-aminobenzoate.[6] It is an isomer of benzocaine (B179285), with the primary distinction being the meta position of the amine group on the benzene (B151609) ring, as opposed to the para position in benzocaine.[7] This structural difference, along with the presence of the methanesulfonate group, is crucial to its physical properties, particularly its water solubility.[7] The compound is a fine, white, odorless crystalline powder.[7]

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₅NO₅S | [1][4][8] |

| Molecular Weight | 261.29 - 261.30 g/mol | [1][4][6][7][8][9] |

| Appearance | Fine, white, odorless crystalline powder | [7] |

| Melting Point | 146-150 °C | [1][4][7] |

| LogP | 0.9495 - 2.61150 | [4][8] |

| Storage | Store in a dry place, below 25°C, protected from light. | [7] |

Solubility Profile

A key advantage of MS-222 over similar anesthetic agents like benzocaine is its high solubility in water.[7] The methanesulfonate salt form allows it to dissolve readily in freshwater, saltwater, and tap water.[7] However, it is important to note that dissolving MS-222 in water results in an acidic solution due to the hydrolysis of the sulphonate radical, which can significantly lower the pH of the anesthetic bath.[1][7][10] This acidity can be stressful and potentially harmful to aquatic organisms.[11] Therefore, buffering the solution with an agent such as sodium bicarbonate to a neutral pH (typically 7.0-7.5) is a critical and standard practice.[1][11][12][13]

| Solvent | Solubility | Temperature | Notes | Source(s) |

| Water (H₂O) | Freely soluble | 20°C | Dissolves readily in sea water, spring water, and tap water. | [7] |

| Water (H₂O) | 50 mg/mL | Not Specified | Solution is described as clear. | [4] |

| Water (H₂O) | 249.00 mg/mL (952.93 mM) | Not Specified | Sonication is recommended. | [2] |

| Water (H₂O) | Up to 11% | Not Specified | Forms a clear, colorless acid solution. | [10] |

Stability

The stability of MS-222 is an important consideration for its storage and use. The dry powder is stable for up to five years when stored under appropriate conditions.[7] Aqueous solutions of MS-222 are also relatively stable, particularly when stored correctly. Stock solutions are light-sensitive and should be stored in opaque, airtight containers.[11][12] While freshly prepared solutions are recommended, studies have shown that a 10 g/L stock solution can be stable for at least a month when stored in a cool, dark bottle.[7] Another study demonstrated that a 100 mg/mL stock solution stored in amber jars at 4°C or -20°C is stable for up to 6 months.[14][15][16] A brownish discoloration of the solution may indicate degradation, and such solutions should be discarded.[11][12]

Mechanism of Action

MS-222 functions as an anesthetic by blocking voltage-gated sodium channels in neuronal membranes.[1][17] This action prevents the generation and conduction of nerve impulses, effectively silencing communication between the central nervous system and the periphery.[1][7] This blockade of action potentials leads to sedation, muscle relaxation, and a lack of response to external stimuli.[17][18] The drug is rapidly absorbed through the gills of fish and is primarily metabolized by the liver, with metabolites excreted through both the gills and kidneys.[7]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

A common method for determining the equilibrium solubility of a compound is the shake-flask method.[19] The following is a generalized protocol that can be adapted for MS-222.

-

Preparation: Accurately weigh an excess amount of MS-222 powder and add it to a known volume of purified water (or the specific aqueous medium of interest) in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is suitable for this purpose.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation or filtration can be used to separate the saturated solution from the excess solid.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Analysis: Determine the concentration of MS-222 in the aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is then expressed as the concentration of MS-222 in the saturated solution (e.g., in mg/mL or mol/L).

Concluding Remarks

MS-222 is a valuable tool in aquatic research due to its anesthetic properties and high water solubility. A comprehensive understanding of its chemical characteristics, including its solubility profile and the necessity of buffering, is paramount for its responsible and effective application. The information and protocols provided in this guide are intended to support researchers, scientists, and drug development professionals in the safe and standardized use of this important compound.

References

- 1. Tricaine mesylate - Wikipedia [en.wikipedia.org]

- 2. This compound | TargetMol [targetmol.com]

- 3. CAS 886-86-2: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS#:886-86-2 | Chemsrc [chemsrc.com]

- 5. umces.edu [umces.edu]

- 6. This compound | C10H15NO5S | CID 261501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tossehuset.dk [tossehuset.dk]

- 8. chemscene.com [chemscene.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. fulir.irb.hr [fulir.irb.hr]

- 11. research.ucdavis.edu [research.ucdavis.edu]

- 12. iacuc.wsu.edu [iacuc.wsu.edu]

- 13. iacuc.ecu.edu [iacuc.ecu.edu]

- 14. The Stability and Efficacy of this compound (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Stability and Efficacy of this compound (MS222) Solution After Long-Term Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | this compound (MS222) Has Short-Term Effects on Young Adult Zebrafish (Danio rerio) Working Memory and Cognitive Flexibility, but Not on Aging Fish [frontiersin.org]

- 18. Efficacy of this compound (MS-222) as an Anesthetic Agent for Blocking Sensory-Motor Responses in Xenopus laevis Tadpoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lup.lub.lu.se [lup.lub.lu.se]

The Pharmacology of Tricaine Methanesulfonate (MS-222) in Amphibians: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaine (B183219) methanesulfonate (B1217627) (MS-222), a sulfonated analog of benzocaine (B179285), is a widely utilized anesthetic agent in poikilothermic vertebrates, including a vast array of amphibian species.[1][2] Its high water solubility makes it a convenient choice for immersion anesthesia in aquatic and semi-aquatic amphibians.[2][3] This technical guide provides an in-depth exploration of the pharmacology of MS-222 in amphibians, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental considerations. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of biology, pharmacology, and drug development.

Mechanism of Action

The primary mechanism of action for Tricaine Methanesulfonate is the blockade of voltage-gated sodium (Na+) channels in nerve and muscle tissues.[4][5][6] This action is similar to that of other local anesthetics like lidocaine (B1675312) and benzocaine.[7] By binding to the sodium channels, MS-222 inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials. This leads to a reversible cessation of nerve impulse transmission and muscle contraction, resulting in anesthesia and immobilization.[1][4][5][6]

The blockade of neuronal activity by MS-222 has been demonstrated to be dose-dependent and reversible.[1] Studies on Xenopus laevis tadpoles have shown that MS-222 effectively blocks both sensory and motor nerve activity, confirming its role as a true anesthetic rather than merely a hypnotic or paralytic agent.[1][2]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of MS-222 in amphibians are influenced by factors such as species, life stage, body mass, and environmental conditions.

Absorption: In aquatic amphibians, absorption primarily occurs across the highly permeable skin and gills.[8] The rate of uptake is dependent on the concentration of the MS-222 solution and the surface area to volume ratio of the animal.

Metabolism: A key advantage of MS-222 is its rapid metabolism, which contributes to a relatively short duration of action and quick recovery times.[3] Metabolism is a major route of elimination, particularly in terrestrial and semi-aquatic species.[3]

Pharmacokinetic Parameters: A study in Xenopus laevis following a 20-minute immersion in a 2 g/L MS-222 solution revealed a maximal blood concentration of 38.7 µg/mL at 15 minutes and a calculated elimination half-life of 3.2 hours.[7][9]

Pharmacodynamics

The physiological effects of MS-222 are dose-dependent and can vary significantly between amphibian species.

Anesthetic Effects: MS-222 induces a state of general anesthesia characterized by loss of righting reflex, loss of withdrawal reflex to noxious stimuli, and cessation of spontaneous movement.[7] The time to induction of anesthesia and the duration of the anesthetic plane are directly related to the concentration of the MS-222 solution.[7][10]

Cardiovascular and Respiratory Effects: MS-222 can cause a decrease in heart rate and respiratory rate.[7][10] In some cases, high concentrations can lead to significant respiratory depression and hypoxia, necessitating careful monitoring of the animal during anesthesia.[7][10] Direct application of MS-222 to the frog heart has been shown to cause a cessation of contraction.[4][5]

Effects on Nerve and Muscle: Studies have demonstrated that MS-222 effectively blocks nerve conduction and muscle contraction.[4][5][11] Immersion in MS-222 solutions can eliminate responses to sciatic nerve stimulation and direct muscle stimulation.[4][5][12]

Quantitative Data Summary

The following tables summarize key quantitative data on the use of this compound in various amphibian species.

| Species | Concentration (g/L) | Induction Time (min) | Recovery Time (min) | Notes | Reference |

| Xenopus laevis | 1 | - | 58 ± 4 (righting reflex) | 20-minute immersion. | [7] |

| Xenopus laevis | 2 | - | 118 ± 25 (righting reflex) | 20-minute immersion. | [7] |

| Rana pipiens | ≤ 0.2 | - | - | Recommended due to prolonged recovery and mortality at higher doses. | [5] |

| Various Amphibians | 0.5 | - | - | Effective for surgery. | [5] |

| Rana catesbeiana (tadpoles) | 0.045 | - | - | AC50 for righting reflex. | [3] |

| Rana catesbeiana (post-metamorphosis) | 0.083 | - | - | AC50 for righting reflex. | [3] |

| Rana catesbeiana (young adults) | 0.138 | - | - | AC50 for righting reflex. | [3] |

| Rana pipiens | 0.145 | 45 ± 14 | - | AC50 for surgical anesthesia. | [3] |

| Cope's Tree Frog | 2 | - | 40.5 ± 39 | - | [13] |

| Gray Tree Frog | 2 | - | 40.8 ± 26.5 | - | [13] |

| White's Tree Frog | - | - | 32 ± 4.0 | Return of righting reflex. | [13] |

| Species | Concentration (g/L) | Pharmacokinetic Parameter | Value | Reference |

| Xenopus laevis | 2 | Maximal Blood Concentration (Cmax) | 38.7 µg/mL | [7] |

| Xenopus laevis | 2 | Time to Cmax (Tmax) | 15 min | [7] |

| Xenopus laevis | 2 | Area Under the Curve (AUC) | 62.5 µg/h/mL | [7] |

| Xenopus laevis | 2 | Elimination Half-life (t1/2) | 3.2 h | [7][9] |

Experimental Protocols

Preparation of Buffered MS-222 Solution

It is crucial to buffer MS-222 solutions to a neutral pH (7.0-7.5) as unbuffered solutions are highly acidic (pH ~3) and can cause stress and tissue damage to the animals.[3][14]

-

Determine the required concentration and volume of the anesthetic solution based on the species and the desired level of anesthesia.

-

Weigh the appropriate amount of MS-222 powder. Work in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).[14][15]

-

Dissolve the MS-222 powder in dechlorinated water.

-

Buffer the solution by adding sodium bicarbonate. A common ratio is two parts sodium bicarbonate to one part MS-222 by weight.[14]

-

Measure the pH of the solution using a calibrated pH meter and adjust as necessary to bring it within the 7.0-7.5 range.

-

Prepare the solution fresh for each use.[14]

Anesthetic Immersion Protocol

-

Acclimate the amphibian to the experimental temperature.

-

Place the animal in a container with a sufficient volume of the buffered MS-222 solution to allow for complete immersion.

-

Monitor the animal continuously for the desired level of anesthesia. This is typically assessed by the loss of the righting reflex and the lack of response to a gentle toe pinch.

-

Once the desired anesthetic plane is reached, remove the animal from the solution.

-

For recovery, place the animal in a container of fresh, well-oxygenated, dechlorinated water.

-

Monitor the animal until it has fully recovered, as indicated by the return of the righting reflex and normal behavior.

Toxicological Profile and Safety Considerations

While MS-222 is a widely used and effective anesthetic, it is not without risks. High concentrations or prolonged exposure can lead to severe respiratory and cardiac depression, and potentially death.[5][10] The margin of safety can be narrow for some species, and it is essential to determine the appropriate dosage empirically for the specific species and life stage being studied.[4][5]

Unbuffered MS-222 solutions are acidic and can cause significant irritation to the skin and corneas of amphibians.[14] Therefore, proper buffering is a critical safety measure for the well-being of the animal.

Researchers handling MS-222 powder should take precautions to avoid inhalation and skin contact.[8][15] Waste solutions should be disposed of according to institutional and local regulations.[15][16][17]

Conclusion

This compound is a valuable tool for researchers working with amphibians, providing a reliable and reversible method of anesthesia. A thorough understanding of its pharmacology, including its mechanism of action as a sodium channel blocker, its pharmacokinetic profile, and its dose-dependent physiological effects, is essential for its safe and effective use. By adhering to proper protocols for solution preparation, anesthetic administration, and animal monitoring, researchers can ensure the humane treatment of their subjects while obtaining high-quality experimental data. Further research into the species-specific responses to MS-222 will continue to refine its application in amphibian biology and drug development.

References

- 1. Efficacy of this compound (MS-222) as an anesthetic agent for blocking sensory-motor responses in Xenopus laevis tadpoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of this compound (MS-222) as an Anesthetic Agent for Blocking Sensory-Motor Responses in Xenopus laevis Tadpoles | PLOS One [journals.plos.org]

- 3. meridian.allenpress.com [meridian.allenpress.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Anesthetic MS-222 eliminates nerve and muscle activity in frogs used for physiology teaching laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacologic Parameters of MS222 and Physiologic Changes in Frogs (Xenopus laevis) After Immersion at Anesthetic Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.auburn.edu [research.auburn.edu]

- 9. researchgate.net [researchgate.net]

- 10. Tricaine (MS-222) is a safe anesthetic compound compared to benzocaine and pentobarbital to induce anesthesia in leopard frogs (Rana pipiens) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. research.ucdavis.edu [research.ucdavis.edu]

- 15. ehs.umich.edu [ehs.umich.edu]

- 16. animalcare.illinois.edu [animalcare.illinois.edu]

- 17. iacuc.wsu.edu [iacuc.wsu.edu]

An In-Depth Technical Guide to Tricaine Methanesulfonate as a Sodium Channel Blocker in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricaine (B183219) Methanesulfonate (MS-222), a widely utilized anesthetic in aquatic and amphibian species, exerts its primary effect through the blockade of voltage-gated sodium channels (Nav) in neurons. This guide provides a comprehensive technical overview of the molecular mechanism of action of Tricaine, its effects on neuronal excitability, and detailed experimental protocols for its investigation. Due to a scarcity of publicly available quantitative data for Tricaine's interaction with specific mammalian neuronal sodium channel isoforms, this document also presents comparative data from its structurally similar analogs, benzocaine (B179285) and lidocaine (B1675312), to provide a predictive framework for its pharmacological properties. This guide is intended to serve as a core resource for researchers in neuroscience and drug development investigating the electrophysiological and downstream cellular effects of sodium channel blockade.

Introduction: Mechanism of Action

Tricaine Methanesulfonate is an amino amide local anesthetic that functions by reversibly binding to voltage-gated sodium channels in neurons.[1][2] This action physically occludes the channel pore, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.[1] The blockade of sodium conductance effectively raises the threshold for action potential initiation and slows or halts nerve impulse propagation, leading to a loss of sensation and motor function.[3][4]

The interaction of local anesthetics like Tricaine with sodium channels is both state-dependent and use-dependent .[5][6][7]

-

State-Dependence: Tricaine exhibits a higher affinity for sodium channels in the open and inactivated states compared to the resting (closed) state.[5][8] This is because the binding site, located within the channel's pore, becomes more accessible when the channel undergoes the conformational changes associated with opening and inactivation.[5]

-

Use-Dependence: As a consequence of state-dependence, the degree of block by Tricaine increases with the frequency of neuronal firing. Repetitive stimulation leads to a greater proportion of time that channels spend in the open and inactivated states, thus enhancing the binding of the drug and augmenting the channel blockade.[6][7]

Studies have indicated that Tricaine acts preferentially on neural sodium channels over those found in skeletal muscle at standard anesthetic concentrations, suggesting a degree of isoform selectivity.[2][9]

Visualizing the Mechanism of Action

Caption: State-dependent blockade of sodium channels by Tricaine.

Quantitative Data on Sodium Channel Blockade

| Drug | Nav Subtype | Condition | IC50 (µM) | Reference Compound |

| Lidocaine | Nav1.7 | Open Channel | ~20 | Yes |

| Resting Channel | ~300 | Yes | ||

| Articaine | hNav1.7 | Open Channel | 8.8 ± 0.1 | Yes |

| rNav1.8 | Open Channel | 22.0 ± 0.5 | Yes | |

| rNav1.4 | Resting State | 378 ± 26 | Yes | |

| rNav1.4 | Inactivated State | 40.6 ± 2.7 | Yes |

Table 1: Comparative IC50 values of local anesthetics on various sodium channel subtypes and states.[5][6] Note the significantly higher affinity (lower IC50) for the open and inactivated states.

| Parameter | Effect of Tricaine/Analog | Description |

| Peak Sodium Current (INa) | Concentration-dependent reduction | The primary effect, leading to a decrease in the amplitude of the action potential upstroke. |

| Voltage-Dependence of Activation | Minimal shift | The voltage at which channels begin to open is not significantly altered. |

| Voltage-Dependence of Inactivation | Hyperpolarizing shift | The drug stabilizes the inactivated state, causing channels to inactivate at more negative membrane potentials. |

| Time Course of Inactivation | Accelerated onset | The rate at which channels inactivate upon depolarization is increased. |

| Recovery from Inactivation | Delayed | The time it takes for channels to return from the inactivated to the resting state is prolonged. |

Table 2: General effects of Tricaine and its analogs on the electrophysiological properties of neuronal voltage-gated sodium channels.

Experimental Protocols

Whole-Cell Voltage-Clamp Analysis of Sodium Current Inhibition

This protocol is designed to quantify the effects of Tricaine on voltage-gated sodium currents in cultured neurons.

3.1.1 Solutions and Reagents

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate sodium currents, potassium channel blockers (e.g., 5 mM 4-Aminopyridine, 10 mM Tetraethylammonium) and calcium channel blockers (e.g., 0.1 mM CdCl2) should be added.

-

Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA, 4 Mg-ATP. pH adjusted to 7.2 with CsOH. Cesium is used to block outward potassium currents from within the cell.[5]

-

This compound Stock Solution: Prepare a 100 mM stock solution in deionized water. Further dilutions to final experimental concentrations (e.g., 1 µM to 1 mM) should be made in the external solution on the day of the experiment.

3.1.2 Experimental Workflow

Caption: Workflow for voltage-clamp analysis of Tricaine.

3.1.3 Voltage-Step Protocol for Dose-Response Analysis

-

Establish a stable whole-cell recording.

-

Set the holding potential to -90 mV to ensure all sodium channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit sodium currents.

-

Record the peak inward current at each voltage step to generate a baseline current-voltage (I-V) relationship.

-

Begin perfusion with the lowest concentration of Tricaine and allow for equilibration (2-3 minutes).

-

Repeat the voltage-step protocol and record the new I-V relationship.

-

Incrementally increase the Tricaine concentration, repeating steps 5 and 6 for each concentration.

-

After the highest concentration, perfuse with the control external solution to record the washout effect.

-

Analysis: For each concentration, calculate the percentage inhibition of the peak sodium current at a specific voltage (e.g., -10 mV). Plot the percentage inhibition against the logarithm of the Tricaine concentration and fit with a Hill equation to determine the IC50.

Current-Clamp Analysis of Action Potential Firing

This protocol assesses the impact of Tricaine on neuronal excitability and action potential characteristics.[10][11]

3.2.1 Solutions and Reagents

-

External Solution: As described in 3.1.1, but without the addition of channel blockers.

-

Internal (Pipette) Solution (in mM): 130 K-Gluconate, 5 KCl, 2 MgCl2, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP. pH adjusted to 7.2 with KOH.[12]

-

This compound Stock Solution: As described in 3.1.1.

3.2.2 Experimental Workflow

Caption: Workflow for current-clamp analysis of Tricaine.

3.2.3 Current Injection Protocol

-

Establish a stable whole-cell current-clamp recording.

-

Measure the resting membrane potential.

-

Inject a series of depolarizing current steps of increasing amplitude (e.g., from -50 pA to +200 pA in 10 pA increments, for 500 ms (B15284909) each) to elicit action potential firing.

-

Record the number of action potentials, the action potential threshold, amplitude, and duration at each current step.

-

Apply Tricaine at a desired concentration.

-

Repeat the current injection protocol.

-

Analysis: Compare the firing frequency, action potential threshold, amplitude, and duration before and after Tricaine application. A reduction in firing frequency and an increase in the current required to elicit the first action potential (rheobase) are expected.

Downstream Signaling Effects of Sodium Channel Blockade

The inhibition of voltage-gated sodium channels by Tricaine has broader implications for neuronal function beyond the immediate cessation of action potentials. These downstream effects are primarily mediated by alterations in intracellular ion concentrations and changes in neurotransmitter release.

Modulation of Intracellular Calcium Signaling

While Tricaine directly targets sodium channels, it indirectly influences intracellular calcium (Ca2+) homeostasis. The propagation of action potentials typically leads to the opening of voltage-gated calcium channels (Cav), resulting in Ca2+ influx. By blocking action potentials, Tricaine reduces the activation of these calcium channels.[13] Furthermore, the rise in intracellular sodium that normally occurs during an action potential can influence the activity of the sodium-calcium exchanger (NCX), which plays a role in extruding calcium from the cell.[14] By preventing this sodium influx, Tricaine can alter the driving force for NCX, thereby affecting calcium clearance.

Inhibition of Neurotransmitter Release

Neurotransmitter release at the presynaptic terminal is a tightly regulated process that is critically dependent on the arrival of an action potential.[15] The depolarization from the action potential opens presynaptic voltage-gated calcium channels, leading to the influx of calcium that triggers the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters into the synaptic cleft. By blocking the propagation of action potentials into the axon terminal, Tricaine prevents this depolarization-induced calcium entry, thereby inhibiting neurotransmitter release.[15]

Caption: Downstream effects of Tricaine on neurotransmitter release.

Conclusion

This compound is a potent blocker of neuronal voltage-gated sodium channels, acting in a state- and use-dependent manner to inhibit neuronal excitability. While detailed quantitative data on its interaction with specific mammalian Nav subtypes remains an area for further investigation, its mechanism is well-understood within the broader class of local anesthetics. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the effects of Tricaine and similar compounds on neuronal function, from the molecular level of ion channel kinetics to the broader physiological consequences of altered signaling pathways. A thorough understanding of these mechanisms is crucial for its appropriate use in research and for the development of novel therapeutics targeting neuronal excitability.

References

- 1. Evaluation of the neuroprotective effects of sodium channel blockers after spinal cord injury: improved behavioral and neuroanatomical recovery with riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound (MS222) Has Short-Term Effects on Young Adult Zebrafish (Danio rerio) Working Memory and Cognitive Flexibility, but Not on Aging Fish [frontiersin.org]

- 4. Assessment of the effect of tricaine (MS-222)-induced anesthesia on brain-wide neuronal activity of zebrafish (Danio rerio) larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NanoTouch: intracellular recording using transmembrane conductive nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anaesthetic tricaine acts preferentially on neural voltage-gated sodium channels and fails to block directly evoked muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Virtual Labs [nsvl-au.vlabs.ac.in]

- 12. scientifica.uk.com [scientifica.uk.com]

- 13. mdpi.com [mdpi.com]

- 14. Crosslink between calcium and sodium signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Tricaine Methanesulfonate: A Comprehensive Analysis of its Classification as a Hypnotic or True Anesthetic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tricaine (B183219) Methanesulfonate (B1217627) (MS-222), a widely utilized chemical agent in aquatic research, has long been categorized as an anesthetic. However, its precise pharmacological classification as a true anesthetic versus a hypnotic agent warrants a more detailed examination. This technical guide provides an in-depth analysis of the mechanism of action, physiological effects, and experimental data related to Tricaine Methanesulfonate to elucidate its proper classification. Through a comprehensive review of existing literature, this document aims to provide clarity for researchers, scientists, and drug development professionals on the nuances of its function, supported by quantitative data, detailed experimental protocols, and visual representations of its core mechanisms and applications.

Defining the Terms: Hypnotic vs. True Anesthetic

To accurately classify this compound, it is crucial to first establish clear pharmacological definitions for "hypnotic" and "true anesthetic."

-

Hypnotic: A hypnotic drug induces sleep or a state of drowsiness.[1] While it depresses the central nervous system (CNS), it does not necessarily eliminate the perception of pain or block reflex responses to noxious stimuli.[2][3] The primary function of a hypnotic is to initiate and maintain a state resembling natural sleep.[1][4]

-

True Anesthetic: A true anesthetic induces a reversible loss of sensation and consciousness.[2] This state is characterized by analgesia (pain relief), amnesia (loss of memory), immobility in response to painful stimulation, and loss of consciousness.[5][6] A key mechanism for many true anesthetics is the blockade of nerve impulse transmission.[7]

The distinction lies in the breadth of the drug's effects. While both can cause sedation, a true anesthetic provides a complete suite of effects necessary for surgical procedures, most notably the blockade of sensory and motor nerve activity.[5][6]

Mechanism of Action of this compound

The primary mechanism of action for this compound is the blockade of voltage-gated sodium channels in neuronal membranes.[7][8][9] This action prevents the influx of sodium ions necessary for the generation and propagation of action potentials.[10] By inhibiting action potentials, MS-222 effectively blocks signal exchange between the brain and the peripheral nervous system.[10] This blockade applies to both sensory and motor neurons, a hallmark of a true anesthetic.[5][6][8]

Recent studies on zebrafish larvae have shown that tricaine induces a rapid loss of neuronal activity, particularly in the forebrain, with milder effects on the midbrain and hindbrain.[11][12] This demonstrates a direct impact on central nervous system activity beyond simple sedation.

Signaling Pathway Diagram

Caption: Mechanism of this compound blocking sodium channels.

Quantitative Data: Efficacy and Dosages

The anesthetic effects of this compound are dose-dependent and influenced by factors such as species, size, water temperature, and water hardness.[13][14] The stages of anesthesia in fish are well-defined and can be used to titrate the appropriate dose for a given procedure.[15][16]

| Anesthetic Stage | Behavioral and Physiological Observations | Typical MS-222 Concentration Range (mg/L) |

| Light Sedation | Slight loss of reactivity to external stimuli, normal opercular rate. | 25 - 50 |

| Deep Sedation | Cessation of voluntary swimming, slight decrease in opercular rate. | 50 - 75 |

| Light Anesthesia | Partial loss of equilibrium, erratic swimming may occur, increased respiratory rate. | 75 - 100 |

| Surgical Anesthesia | Total loss of equilibrium, no response to strong tactile stimuli, slow and regular opercular movements. | 100 - 200 |

| Overdose/Euthanasia | Cessation of opercular movements. | 250 - 500 |

Table 1: Stages of Anesthesia in Fish with Corresponding this compound Concentrations. Data compiled from multiple sources.[13][17][18]

| Species | Temperature (°C) | Optimal Dose (mg/L) | Induction Time (s) | Recovery Time (s) |

| Asian Seabass | 22 | 140 | ~180 | <300 |

| Asian Seabass | 28 | 150 | ~180 | <300 |

| Alewife (Juvenile) | Not Specified | 100 | Not Specified | Not Specified |

| Alewife (Larval) | Not Specified | 75 | Not Specified | Not Specified |

Table 2: Optimal Doses and Corresponding Induction and Recovery Times for this compound in Different Fish Species. Data compiled from multiple sources.[19][20]

Experimental Protocols

Accurate and reproducible results when using this compound depend on standardized experimental protocols.

Preparation of Buffered MS-222 Stock Solution

This compound is acidic in solution and must be buffered to a pH of 7.0-7.5 to prevent stress and adverse physiological reactions in aquatic animals.[14][17] Sodium bicarbonate is the most common buffering agent.[13][18]

Materials:

-

This compound (MS-222) powder

-

Sodium Bicarbonate (NaHCO₃)

-

Dechlorinated system water

-

Calibrated scale

-

pH meter or pH strips

-

Fume hood or other appropriate safety enclosure

Procedure:

-

Work within a fume hood and wear appropriate personal protective equipment (PPE).

-

Weigh the desired amount of MS-222 powder.

-

Weigh an amount of sodium bicarbonate that is double the weight of the MS-222 (2:1 ratio of NaHCO₃ to MS-222).[14]

-

Dissolve the MS-222 and sodium bicarbonate in a known volume of system water to create a concentrated stock solution (e.g., 10 g/L MS-222 and 20 g/L NaHCO₃).[14]

-

Stir the solution until both powders are fully dissolved.

-

Verify that the pH of the stock solution is between 7.0 and 7.5. Adjust with small amounts of sodium bicarbonate if necessary.

-

Store the stock solution in a labeled, light-blocking container. Refrigerated stock solutions can be kept for up to 30 days.[18]

Anesthesia Induction and Monitoring

Procedure:

-

Prepare the anesthetic bath by diluting the buffered stock solution with system water to the desired final concentration.

-

Ensure the anesthetic bath is well-aerated and maintained at the same temperature as the animal's housing water.[21]

-

Gently transfer the animal into the anesthetic bath.

-

Continuously monitor the animal for the desired stage of anesthesia, paying close attention to opercular movements (gill ventilation rate).[17]

-

Once the desired anesthetic depth is reached, the procedure can be performed. For longer procedures, the gills can be irrigated with a maintenance dose of the anesthetic solution.[14]

-

Following the procedure, transfer the animal to a recovery tank with fresh, well-aerated system water.

-

Monitor the animal until normal equilibrium and swimming behavior are restored.

Experimental Workflow Diagram

Caption: A typical workflow for inducing anesthesia with this compound.

Discussion: Hypnotic vs. True Anesthetic Classification

The available evidence strongly supports the classification of this compound as a true anesthetic rather than a simple hypnotic.

-

Mechanism of Action: Its primary action as a voltage-gated sodium channel blocker directly inhibits nerve impulse transmission, a fundamental characteristic of local and general anesthetics.[7][8] This mechanism goes beyond the generalized CNS depression seen with hypnotics.

-

Blockade of Sensory and Motor Responses: Studies have demonstrated that MS-222 effectively blocks both sensory and motor nerve activity in a dose-dependent and reversible manner.[5][6] This is a critical component of true anesthesia, as it provides both analgesia and immobility. A purely hypnotic drug would not be expected to block peripheral nerve function to this extent.

-

Induction of Surgical Anesthesia: At appropriate concentrations, MS-222 induces a state of surgical anesthesia characterized by a total loss of equilibrium and a lack of response to strong tactile stimuli, making it suitable for invasive procedures.[13][17]

While it has been argued that MS-222 is only a hypnotic, this is often based on an incomplete understanding of its mechanism.[5][6] Research comparing MS-222 to known paralytic agents has shown that while paralytics block neuromuscular junctions, MS-222 blocks nerve activity itself, which is consistent with its classification as a true anesthetic.[5][6]

It is important to note that like many anesthetics, MS-222 can have side effects, including a stress response upon initial exposure.[13] This is likely due to the animal detecting the chemical before the full anesthetic effect is achieved.[13] However, this does not negate its classification as a true anesthetic.

Conclusion

Based on its well-established mechanism of action as a voltage-gated sodium channel blocker and its demonstrated ability to reversibly block both sensory and motor nerve function, leading to a state of surgical anesthesia, this compound is correctly classified as a true anesthetic . While it exhibits hypnotic properties at lower doses, its full pharmacological profile aligns with the definition of a true anesthetic. This distinction is critical for the ethical and effective use of this compound in research and aquaculture, ensuring that it is not mistaken for a simple sedative when analgesia and complete immobilization are required. Researchers, scientists, and drug development professionals should proceed with the understanding that this compound, when used at appropriate, buffered concentrations, provides the full spectrum of effects associated with a true anesthetic agent.

References

- 1. Hypnotic - Wikipedia [en.wikipedia.org]

- 2. study.com [study.com]

- 3. Hypnotics and Sedatives | Basicmedical Key [basicmedicalkey.com]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. Efficacy of this compound (MS-222) as an Anesthetic Agent for Blocking Sensory-Motor Responses in Xenopus laevis Tadpoles | PLOS One [journals.plos.org]

- 6. Efficacy of this compound (MS-222) as an anesthetic agent for blocking sensory-motor responses in Xenopus laevis tadpoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound (MS222) Has Short-Term Effects on Young Adult Zebrafish (Danio rerio) Working Memory and Cognitive Flexibility, but Not on Aging Fish [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Tricaine mesylate - Wikipedia [en.wikipedia.org]

- 11. Assessment of the effect of tricaine (MS-222)-induced anesthesia on brain-wide neuronal activity of zebrafish (Danio rerio) larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Assessment of the effect of tricaine (MS-222)-induced anesthesia on brain-wide neuronal activity of zebrafish (Danio rerio) larvae [frontiersin.org]

- 13. umces.edu [umces.edu]

- 14. research.ucdavis.edu [research.ucdavis.edu]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. iacuc.ecu.edu [iacuc.ecu.edu]

- 18. ise.usj.edu.mo [ise.usj.edu.mo]

- 19. mdpi.com [mdpi.com]

- 20. academic.oup.com [academic.oup.com]

- 21. fulir.irb.hr [fulir.irb.hr]

The History and Development of MS-222 in Laboratory Settings: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricaine (B183219) methanesulfonate (B1217627), commonly known as MS-222, is a cornerstone of aquatic animal research, serving as a widely used anesthetic and euthanasia agent for fish and amphibians.[1] Its development from an early local analgesic candidate to the only FDA-approved anesthetic for certain fin fish marks a significant progression in ethical animal handling and research methodology.[2][3] This technical guide provides a comprehensive overview of the history, chemical properties, mechanism of action, and established laboratory protocols for MS-222. It aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for its safe and effective use. Detailed experimental procedures, quantitative data on its anesthetic effects, and visualizations of its mechanism and application are presented to facilitate reproducible and humane experimental design.

Introduction: A Historical Perspective

The journey of MS-222 (also known by trade names such as Syncaine® and Tricaine-S) began with its initial investigation as a potential local analgesic, an alternative to cocaine.[4] However, its profound anesthetic effects on poikilotherms (cold-blooded animals) quickly redirected its developmental path exclusively for use in aquatic animals.[4][5] Today, MS-222 is the only anesthetic licensed in the United States for use in fin fish intended for human consumption, highlighting its importance in both aquaculture and research.[2]

MS-222 is a white, crystalline powder that is freely soluble in water, a key advantage for its application in aquatic environments.[4][6] Chemically, it is an isomer of benzocaine, with the methanesulfonate salt form enhancing its water solubility.[6] This property allows for straightforward preparation of immersion baths for anesthesia.

Chemical and Physical Properties

A clear understanding of the chemical and physical characteristics of MS-222 is fundamental to its proper handling and application in a laboratory setting.

| Property | Value | Reference |

| Chemical Name | Tricaine methanesulfonate, Ethyl 3-aminobenzoate (B8586502) methanesulfonic acid | [2] |

| Synonyms | MS-222, TMS, Syncaine, Tricaine-S, Finquel | [2][7] |

| Molecular Formula | C₁₀H₁₅NO₅S | [2] |

| Molecular Weight | 261.29 g/mol | [2][7] |

| Appearance | Fine, white, odorless crystalline powder | [6] |

| Melting Point | 147°C to 150°C | [6] |

| Solubility | Freely soluble in water (freshwater and saltwater) | [6] |

| Stability | The dry powder is stable for up to 5 years. Stock solutions are stable for at least a month when stored in a cool, dark container.[6] However, it is recommended to prepare fresh working solutions for each use.[1] |

Mechanism of Action: A Sodium Channel Blocker

The anesthetic effect of MS-222 is primarily achieved by blocking voltage-gated sodium channels in neuronal membranes.[8][9][10] This action inhibits the generation and conduction of nerve impulses, effectively silencing communication between the central nervous system and the periphery.[2][5] The result is a dose-dependent progression from sedation to deep anesthesia, characterized by muscle relaxation and a loss of response to stimuli.[6][8]

Experimental Protocols

The successful and humane use of MS-222 necessitates strict adherence to established protocols. The following sections detail the critical steps for preparing and administering MS-222 solutions.

Solution Preparation

Important Considerations:

-

Buffering: MS-222 is acidic in solution and can significantly lower the pH of the water, which can be stressful and harmful to aquatic animals.[1][2] It is crucial to buffer the solution to a physiological pH (typically 7.0-7.5) using sodium bicarbonate.[1][11] A general guideline is to use a 1:2 ratio of MS-222 to sodium bicarbonate by weight.[1]

-

Water Quality: Use water from the animal's housing system to minimize stress from changes in water chemistry.[11] Avoid using tap water containing chlorine or other contaminants.[1]

-

Freshness: It is recommended to prepare fresh working solutions for each experiment.[1] Stock solutions can be prepared and stored, but their potency may decrease over time.[12][13]

Protocol for Preparing a Buffered 1 g/L Stock Solution:

-

Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.[14][15] Weigh the powdered MS-222 in a chemical fume hood to avoid inhalation.[14][16]

-

Weighing: Accurately weigh 1.0 g of MS-222 powder.

-

Buffering Agent: Weigh 2.0 g of sodium bicarbonate.

-

Dissolving: In a clean container, dissolve the MS-222 and sodium bicarbonate in 1 liter of system water. Stir until both powders are completely dissolved.

-

pH Verification: Measure the pH of the solution using a calibrated pH meter or pH strips and adjust as necessary to bring it within the 7.0-7.5 range.[11]

-

Labeling and Storage: If preparing a stock solution, store it in a clearly labeled, light-blocking (amber or foil-wrapped) container and refrigerate or freeze.[3][12] The label should include the chemical name, concentration, preparation date, and expiration date.[12]

Anesthesia Induction and Monitoring

Procedure:

-

Preparation of Anesthetic Bath: Prepare the desired concentration of the anesthetic solution in a container large enough to allow the animal to be fully submerged.[16]

-

Animal Transfer: Gently transfer the animal into the anesthetic bath.

-

Monitoring: Continuously observe the animal for the desired stage of anesthesia. Key indicators include:

-

Stage I (Sedation): Reduced activity and reactivity.

-

Stage II (Anesthesia): Loss of equilibrium and cessation of rhythmic opercular (gill cover) movements in fish.

-

Stage III (Surgical Anesthesia): Complete loss of reflex response to tactile stimuli.[17]

-

-

Procedure: Once the desired level of anesthesia is reached, perform the intended procedure. For prolonged procedures, it may be necessary to irrigate the gills with a maintenance dose of the anesthetic solution.

-

Recovery: After the procedure, immediately transfer the animal to a tank with fresh, well-aerated system water.[12] Monitor the animal until it regains equilibrium and normal swimming behavior.

Quantitative Data on Anesthetic Efficacy

The effective concentration of MS-222 and the resulting induction and recovery times are influenced by several factors, including species, size, water temperature, and water hardness.[12] The following tables summarize quantitative data from published studies.

Table 1: Anesthetic Doses and Times for Zebrafish (Danio rerio)

| Concentration (mg/L) | Induction Time (seconds, mean ± SD) | Recovery Time (seconds, mean ± SD) | Water Temperature (°C) | Notes | Reference |

| 168 | 101.9 ± 26.8 (loss of touch response) | 92.0 ± 54.4 (regain equilibrium) | Not Specified | Buffered Solution | [18] |

| 163 | 163 ± 33.2 | 267 ± 44.6 | Not Specified | Buffered Solution | [19] |

| 185 | 185 ± 36.5 | 348 ± 68.4 | Not Specified | Non-buffered Solution | [19] |

| 150 | Varies (see study) | Varies (see study) | Not Specified | Used to evaluate stability of stored solutions | [13] |

Table 2: Optimal Anesthetic Doses for Asian Seabass (Lates calcarifer)

| Water Temperature (°C) | Optimal Dose (µg/mL) | Induction Time to Stage III (minutes) | Recovery Time (minutes) | Notes | Reference |

| 22 | 140 | < 5 | < 5 | Defined as minimal dose to induce Stage III anesthesia in <5 min and recover in <5 min. | [17] |

| 28 | 150 | < 5 | < 5 | Defined as minimal dose to induce Stage III anesthesia in <5 min and recover in <5 min. | [17] |

Table 3: Recommended Concentration Ranges for Anesthesia and Euthanasia

| Application | Concentration Range (mg/L) | Target Species | Reference |

| Surgical Anesthesia | 100 - 200 | Most fish species | [11] |

| Euthanasia | 250 - 500 | Most fish species | [11] |

Safety and Disposal

MS-222 is considered an irritant to the eyes, skin, and respiratory system.[14][16] Therefore, appropriate safety precautions must be taken during its handling.

-

Personal Protective Equipment (PPE): Always wear a lab coat, gloves, and safety glasses when handling MS-222 powder and solutions.[14][15]

-

Ventilation: Weighing of the powder should be conducted in a chemical fume hood or a well-ventilated area to minimize inhalation.[14][16]

-

Disposal: Unused MS-222 powder and concentrated solutions must be disposed of as chemical waste according to institutional and local regulations.[12][14] Dilute solutions used for anesthesia may have different disposal requirements, and it is essential to consult with your institution's environmental health and safety department.[14]

Conclusion